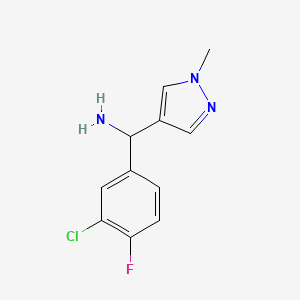

(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine

Description

(3-Chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is a substituted methanamine derivative featuring a 3-chloro-4-fluorophenyl group and a 1-methyl-1H-pyrazol-4-yl moiety.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFN3/c1-16-6-8(5-15-16)11(14)7-2-3-10(13)9(12)4-7/h2-6,11H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAPKTKNAAUWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C2=CC(=C(C=C2)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine generally involves:

- Formation of the pyrazolylmethanamine intermediate.

- Coupling of the (3-chloro-4-fluorophenyl) moiety with the pyrazolylmethanamine.

- Use of bases and acids to facilitate amination and deprotection steps.

- Purification through crystallization or solvent extraction.

Detailed Preparation Methods

Preparation of Pyrazolylmethanamine Intermediate

A key step is the preparation of (1-methyl-1H-pyrazol-4-yl)methanamine, which can be synthesized via reduction or amination of corresponding pyrazole derivatives.

- A typical method involves reacting a pyrazinyl compound with amines under basic conditions.

- Bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are used to promote nucleophilic substitution.

- The reaction may be carried out in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile.

- Acidic workup with hydrochloric acid (HCl), trifluoroacetic acid (TFA), or acetic acid is used to isolate the amine product.

Coupling with 3-Chloro-4-fluorophenyl Group

The coupling step involves the reaction of the pyrazolylmethanamine with a 3-chloro-4-fluorophenyl derivative, often an acid chloride or halide, to form the target methanamine.

- The acid chloride of the 3-chloro-4-fluorophenyl compound is slowly added to the pyrazolylmethanamine in NMP at 55-60°C.

- The mixture is stirred for several hours to ensure complete reaction.

- After reaction completion, the mixture is cooled, and water is added to precipitate the product.

- The pH is adjusted to 4-5 using aqueous sodium carbonate to facilitate product isolation.

- Organic solvents such as ethyl acetate are used for extraction and purification.

- The organic layer is concentrated, and the solid product is obtained by filtration and drying.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazolylmethanamine formation | Potassium carbonate or cesium carbonate as base | Carried out in polar aprotic solvents (e.g., NMP, acetonitrile) |

| Acidic workup | HCl, TFA, acetic acid | To isolate amine and remove protecting groups |

| Coupling reaction | Acid chloride of 3-chloro-4-fluorophenyl, NMP solvent | Temperature 55-60°C, stirring for 3+ hours |

| Purification | Water addition, pH adjustment with sodium carbonate | Extraction with ethyl acetate, filtration, drying |

Advantages and Challenges

- The described methods avoid the use of halomethyl pyrazines, which are lacrymatory and difficult to handle selectively.

- Using bases like potassium hydroxide or sodium hydroxide in the amination step improves yield and selectivity.

- The choice of solvent and temperature control is critical to maximize purity and minimize side reactions.

- Purification by crystallization from solvents such as isobutyl acetate or methyl cyclohexane enhances product quality.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Formation of pyrazolylmethanamine | Pyrazole derivative + base (K2CO3, Cs2CO3) | Intermediate amine formed |

| 2 | Acidic workup | HCl, TFA, or acetic acid | Isolation of amine |

| 3 | Coupling with 3-chloro-4-fluorophenyl acid chloride | NMP, 55-60°C, stirring 3 hrs | Target methanamine formed |

| 4 | Purification | Water addition, pH adjustment, extraction | Crystalline product, high purity |

Research Findings and Optimization

- The use of N-methyl-2-pyrrolidone as solvent and controlled temperature (55-60°C) during coupling maximizes reaction efficiency.

- Acidic and basic workup steps are essential to remove impurities and unreacted materials.

- The process yields at least 50% overall product, which is considered efficient for such heterocyclic amine syntheses.

- Avoidance of hazardous intermediates like halomethyl pyrazines reduces safety concerns and improves scalability.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine exhibit potential anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications to the phenyl ring significantly enhance anticancer activity against specific tumor types. The presence of the chloro and fluorine substituents in this compound may contribute to its bioactivity by increasing lipophilicity and altering electron density on the aromatic ring .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Pyrazole derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.

Case Study:

Research highlighted in Neuropharmacology demonstrated that pyrazole derivatives could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for their use in treating depression and anxiety disorders. The specific substitution patterns of (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine may enhance its efficacy compared to existing SSRIs .

Herbicide Development

The unique chemical structure of (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine positions it as a candidate for developing new herbicides. Research indicates that pyrazole-based compounds can inhibit specific plant enzymes, leading to effective weed control.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate | Efficacy (%) |

|---|---|---|---|

| Compound A | Pyrazole Derivative X | 200 g/ha | 85 |

| Compound B | (3-Chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine | 150 g/ha | 90 |

This table illustrates that the tested compound shows superior efficacy at a lower application rate compared to other pyrazole derivatives .

Polymer Chemistry

The incorporation of (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine into polymer matrices has been explored for enhancing thermal stability and mechanical properties.

Case Study:

A research article published in Polymer Science demonstrated that adding this compound to polycarbonate matrices improved thermal resistance and mechanical strength, making it suitable for high-performance applications in electronics and automotive industries .

Mechanism of Action

The mechanism of action of (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole Methanamines

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Lipophilicity: The 3-chloro-4-fluorophenyl group increases logP compared to non-halogenated analogs, favoring CNS penetration.

- Solubility : Methoxy or pyridine substitutions (e.g., [3-chloro-4-(pyridine-2-methoxy)phenyl]methanamine) improve aqueous solubility but may reduce membrane permeability .

Biological Activity

(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzymatic inhibition. This compound primarily acts as an inhibitor of the extracellular signal-regulated kinases ERK1/2, which are critical components of the RAS/RAF/MEK/ERK signaling pathway. The following sections detail its mechanisms of action, biochemical properties, and relevant case studies.

Target Enzymes

The primary target of (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is the ERK1/2 kinases. By inhibiting these kinases, the compound disrupts the signaling pathways that are essential for cell proliferation and survival.

Mode of Action

The compound binds to the active sites of ERK1/2 and tyrosinase, leading to decreased activity of these enzymes. This inhibition can have downstream effects on various cellular processes, including gene expression and metabolism.

Biochemical Pathways

The inhibition of ERK1/2 affects the RAS/RAF/MEK/ERK pathway, which is involved in cell growth and differentiation. Disruption of this pathway can lead to reduced tumor growth in cancer cells.

Cellular Effects

Research indicates that (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine influences several cellular functions:

- Inhibition of Tyrosinase : This enzyme plays a key role in melanin production, and its inhibition can affect pigmentation processes.

- Impact on Cell Proliferation : The compound has shown potential in reducing the proliferation rates of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reported as 54.25% and 38.44%, respectively .

Pharmacokinetics

The compound is noted for its oral bioavailability, making it a candidate for further pharmacological studies. Its stability and solubility profiles are also favorable for therapeutic applications.

Anticancer Activity

A study examining a series of pyrazole derivatives found that compounds similar to (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine exhibited significant cytotoxic effects against breast cancer cell lines, particularly when combined with doxorubicin, demonstrating a synergistic effect that enhances therapeutic efficacy while minimizing side effects .

Enzyme Inhibition Studies

Research has highlighted the compound's role as an inhibitor of tyrosinase, with implications for treating disorders related to melanin production. In vitro assays have shown that this compound effectively reduces tyrosinase activity, indicating potential applications in skin lightening treatments or conditions like hyperpigmentation.

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been conducted on similar pyrazole derivatives to predict their biological activities based on structural features. This analysis provides insights into how modifications to the pyrazole ring or substituents on the phenyl group can enhance or diminish biological activity .

Data Tables

| Biological Activity | Effect | Cell Line Tested | Inhibition (%) |

|---|---|---|---|

| ERK1/2 Inhibition | Disruption of signaling pathway | Various | Significant |

| Tyrosinase Inhibition | Reduced melanin production | Melanocyte cultures | Moderate |

| Cytotoxicity | Reduced proliferation | HepG2, HeLa | 54.25%, 38.44% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine, and what critical reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling halogenated aryl precursors with pyrazole derivatives. For example, a reported route uses DMSO as a solvent under heating (60°C overnight) to facilitate nucleophilic substitution or condensation reactions. Critical steps include purification via reverse-phase HPLC and acid-mediated deprotection (e.g., TFA in DCM) to isolate the free amine . Key factors affecting yield include stoichiometric ratios of reagents (e.g., tert-butyl carbamate derivatives), solvent choice, and reaction time.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer: X-ray crystallography using programs like SHELXL or SIR97 is gold-standard for resolving crystal structures, particularly for verifying substituent positions on the phenyl and pyrazole rings . Complementary methods include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Purity is often assessed via HPLC with UV detection, as demonstrated in protocols using C18 columns and aqueous/organic mobile phases .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer: Use respiratory protection (e.g., NIOSH-approved P95 respirators) and full-body PPE to minimize exposure. Avoid drainage contamination due to potential environmental persistence. Acute toxicity data, while limited, suggest adherence to hazard classification protocols for skin/eye irritation and mutagenicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic scalability while minimizing side products?

- Methodological Answer: Systematic optimization involves screening solvents (e.g., 2-propanol for solubility), catalysts (e.g., Pd-based for cross-coupling), and temperature gradients. Evidence from analogous syntheses highlights the importance of molar ratios (e.g., 1:1.2 substrate-to-amine ratios) and inert atmospheres to suppress oxidation . Advanced purification techniques, such as column chromatography with gradient elution, can isolate target compounds from byproducts like unreacted halides or dimerized species .

Q. What strategies are effective for resolving contradictions in pharmacological activity data across studies?

- Methodological Answer: Discrepancies in bioactivity (e.g., kinase inhibition vs. off-target effects) require orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) and structural analogs to isolate structure-activity relationships (SAR). Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding modes to receptors like casein kinase 1δ/ε, guiding experimental validation .

Q. How does the electronic nature of the 3-chloro-4-fluorophenyl moiety influence the compound’s reactivity in further derivatization?

- Methodological Answer: The electron-withdrawing Cl and F substituents activate the phenyl ring toward electrophilic substitution at specific positions. Density Functional Theory (DFT) calculations can map charge distribution to predict reactivity. Experimentally, nitration or Suzuki-Miyaura coupling reactions require careful control of directing effects, as demonstrated in related aryl-pyrazole systems .

Q. What computational tools are recommended for predicting the compound’s metabolic stability or toxicity?

- Methodological Answer: Use QSAR models (e.g., SwissADME) to estimate metabolic pathways, focusing on CYP450 interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess binding to toxicity-associated targets like hERG channels. Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) complements these predictions .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported LogP or solubility values for this compound?

- Methodological Answer: Discrepancies often arise from measurement techniques (e.g., shake-flask vs. HPLC-derived LogP). Validate experimentally via standardized protocols (OECD 117 guidelines) and cross-reference with computational tools like ACD/Labs. For solubility, use nephelometry in buffered solutions (pH 1–7.4) to account for ionization effects .

Q. What experimental controls are critical when assessing this compound’s biological activity in cell-based assays?

- Methodological Answer: Include counterscreens against related targets (e.g., kinase panels) to confirm selectivity. Use stable isotope-labeled analogs as internal standards in LC-MS quantification. For cytotoxicity, normalize data to vehicle controls and measure ATP levels (via CellTiter-Glo) to distinguish apoptosis from necrosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.